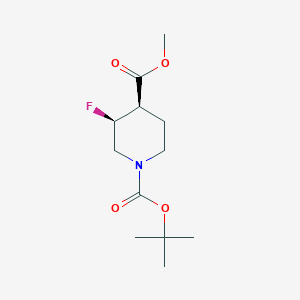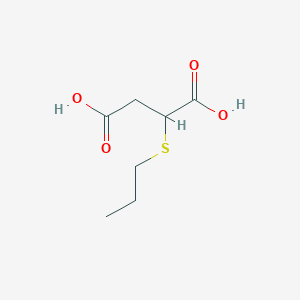![molecular formula C21H19ClO2 B14009061 2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol) CAS No. 54764-85-1](/img/structure/B14009061.png)
2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chlorophenyl)-(2-hydroxy-5-methyl-phenyl)methyl]-4-methyl-phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes multiple aromatic rings and various substituents, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)-(2-hydroxy-5-methyl-phenyl)methyl]-4-methyl-phenol typically involves multiple steps. One common method includes the reaction of 2-chlorophenyl magnesium bromide with a suitable ketone, followed by dehydration and subsequent oxidation to form the desired phenol compound . The reaction conditions often require the use of acidic ionic liquids and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-chlorophenyl)-(2-hydroxy-5-methyl-phenyl)methyl]-4-methyl-phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[(2-chlorophenyl)-(2-hydroxy-5-methyl-phenyl)methyl]-4-methyl-phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-chlorophenyl)-(2-hydroxy-5-methyl-phenyl)methyl]-4-methyl-phenol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorophenol: A simpler phenol with a single chlorine substituent.
4-Methylphenol:
2-Hydroxy-5-methylphenyl: A phenol with a hydroxyl and methyl group on the aromatic ring.
Uniqueness
2-[(2-chlorophenyl)-(2-hydroxy-5-methyl-phenyl)methyl]-4-methyl-phenol is unique due to its complex structure, which includes multiple aromatic rings and various substituents.
Propiedades
Número CAS |
54764-85-1 |
|---|---|
Fórmula molecular |
C21H19ClO2 |
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)-(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C21H19ClO2/c1-13-7-9-19(23)16(11-13)21(15-5-3-4-6-18(15)22)17-12-14(2)8-10-20(17)24/h3-12,21,23-24H,1-2H3 |
Clave InChI |
GDWFFTYLWSJYDG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(C2=CC=CC=C2Cl)C3=C(C=CC(=C3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


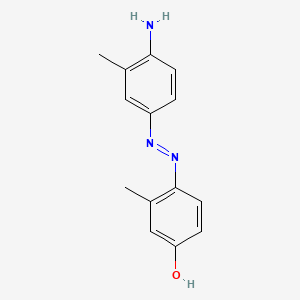
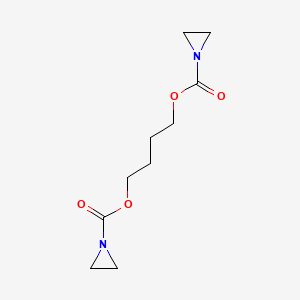

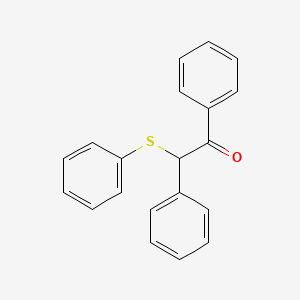
![3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione](/img/structure/B14009009.png)
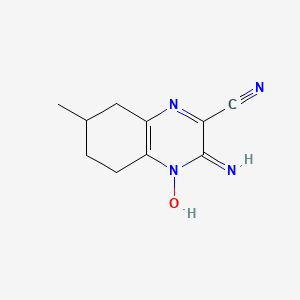
![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)
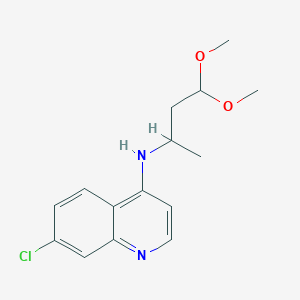
![3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile](/img/structure/B14009031.png)
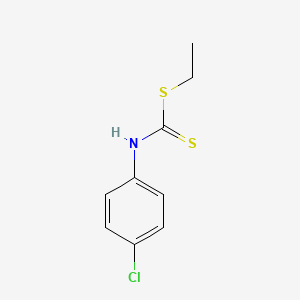
![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)
